Triethoxy(3-isocyanatopropyl)silane
Overview
Description
Synthesis Analysis
The synthesis of triethoxy(3-isocyanatopropyl)silane involves the chemical modification of silica surfaces and the sol-gel process. This process includes hydrolytic polycondensation of Si(OR)4 with the appropriate silane coupling agent, leading to organofunctionalized materials with varied metal uptake capacities and analytical applications (El-Nahhal & El-Ashgar, 2007).
Molecular Structure Analysis
The molecular structure of triethoxy(3-isocyanatopropyl)silane allows for the formation of strong covalent bonds with substrates, contributing to its effectiveness as a coupling agent. Its structure facilitates the formation of polysiloxane networks through hydrolysis and condensation reactions, enhancing material properties such as metal ion extraction and separation (El-Nahhal & El-Ashgar, 2007).
Chemical Reactions and Properties
Triethoxy(3-isocyanatopropyl)silane participates in reactions with CO2 and CO2 analogs, demonstrating its versatility in forming siloxane and urethane linkages. These reactions are pivotal in creating materials with diverse industrial applications, including sealants and adhesives (Kraushaar et al., 2014).
Physical Properties Analysis
The compound's physical properties, such as thermal stability and reactivity towards moisture, are crucial in its application in surface treatments and modifications. These properties are influenced by the molecular structure and the nature of the organofunctional groups present (El-Nahhal & El-Ashgar, 2007).
Chemical Properties Analysis
Its chemical properties, including reactivity with various functional groups and potential for forming stable chemical bonds, make triethoxy(3-isocyanatopropyl)silane an effective agent for surface modification and material enhancement. Its role in improving the interface between dissimilar materials has been extensively studied, demonstrating its importance in enhancing material performance and durability (Matinlinna et al., 2018).
Scientific Research Applications
Polyurethane Adhesives Enhancement : Hong Ju et al. (2013) explored the use of 3-Isocyanatopropyl triethoxy silane (ITS) as a silane coupling agent (SCA) to improve the hydrolytic stability of polyurethane adhesives. The study found that PU adhesives with ITS showed better properties than pure adhesives, including improved modulus, thermal stability, and adhesive force (Hong Ju et al., 2013).
Preparation of Biocidal Adsorbents and Polymer Coatings : M. Voronkov et al. (1992) demonstrated the synthesis of triethoxy(3-isothiocyanatopropyl)silane, which can be used for preparing adsorbents and polymer coatings with biocidal activity (M. Voronkov et al., 1992).
Inorganic-Organic Layered Materials : Atsushi Shimojima et al. (1997) used triethoxy(alkyl)silanes to hydrolyze and polycondense into ordered structured materials, indicating its role in creating highly-organized inorganic–organic layered materials (Atsushi Shimojima et al., 1997).
Organic-Rich Hybrid Organic/Inorganic Materials : S. Cuney et al. (1996) utilized isocyanate chemistry to prepare hybrid organic/inorganic systems using {gamma}-isocyanato propyl triethoxy silane ({gamma}-IPS), exploring their morphologies and structural properties (S. Cuney et al., 1996).
Functionalization of Silica Surfaces : Brandon M. Vogel et al. (2008) showed that γ-isocyanatopropyl triethoxysilane can be used to functionalize silica surfaces through coupling reactions, providing a route to modify surfaces and interfaces (Brandon M. Vogel et al., 2008).
Regenerable Magnetic Nanoparticles for Enzyme Immobilization : Elif Ozyilmaz et al. (2021) used triethoxy(3‐isocyanatopropyl)silane to create regenerable magnetic nanoparticles for cellulase immobilization, enhancing enzymatic activity and stability (Elif Ozyilmaz et al., 2021).
Corrosion Protection and Adhesion in Epoxy Coatings : N. Parhizkar et al. (2018) researched the effect of graphene oxide nano-fillers embedded in silane coatings on the corrosion protection and adhesion properties of epoxy coatings, using 3-(Triethoxysilyl)propyl isocyanate (TEPI) and 3-aminopropyltriethoxysilane (APTES) as fillers (N. Parhizkar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
triethoxy(3-isocyanatopropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPKMWIYVTFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
153487-51-5 | |
Record name | Silane, triethoxy(3-isocyanatopropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153487-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4038847 | |
Record name | (3-Isocyanatopropyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS] | |
Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Isocyanatopropyltriethoxysilane | |
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Product Name |
Triethoxy(3-isocyanatopropyl)silane | |
CAS RN |
24801-88-5 | |
Record name | (3-Isocyanatopropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24801-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxy(3-isocyanatopropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024801885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxy(3-isocyanatopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Isocyanatopropyl)triethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4038847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(3-isocyanatopropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIETHOXY(3-ISOCYANATOPROPYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR6002P6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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